molecular formula C15H12ClF3O2 B8250093 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

Cat. No. B8250093
M. Wt: 316.70 g/mol
InChI Key: KOGJRWLMIOGPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637536B2

Procedure details

9-BBN (158 mL, 79 mmol) was added to a solution of 1-chloro-2-(trifluoromethyl)-4-(4-vinylphenoxy)benzene (15.75 g, 52.7 mmol) in THF (160 mL) at 0° C. The resultant reaction mixture was stirred at room temperature overnight. To the mixture was added water (16 mL), 3M NaOH solution (80 mL) and 30% hydrogen peroxide (80 mL). It was stirred at 50° C. for 2 h, concentrated in vacuo, and diluted with ethyl acetate (200 mL). The organic phase was collected, washed with water (100 mL×2) & brine (100 mL), dried over sodium sulfate, and concentrated. Purification via a column chromatography then provided the title compound as a colorless oil (12.13 g, 71.7% yield). LCMS: rt=2.08 min, [M+H+]=299
Name
Quantity
158 mL
Type
reactant
Reaction Step One
Quantity
15.75 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Yield
71.7%

Identifiers

REACTION_CXSMILES
B1C2CCCC1CCC2.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][C:18]2[CH:23]=[CH:22][C:21]([CH:24]=[CH2:25])=[CH:20][CH:19]=2)=[CH:13][C:12]=1[C:26]([F:29])([F:28])[F:27].[OH-:30].[Na+].OO>C1COCC1.O>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][C:18]2[CH:19]=[CH:20][C:21]([CH2:24][CH2:25][OH:30])=[CH:22][CH:23]=2)=[CH:13][C:12]=1[C:26]([F:27])([F:28])[F:29] |f:2.3|

Inputs

Step One
Name
Quantity
158 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
15.75 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC1=CC=C(C=C1)C=C)C(F)(F)F
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
OO
Name
Quantity
16 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
STIRRING
Type
STIRRING
Details
It was stirred at 50° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
WASH
Type
WASH
Details
washed with water (100 mL×2) & brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via a column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(OC2=CC=C(C=C2)CCO)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.13 g
YIELD: PERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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